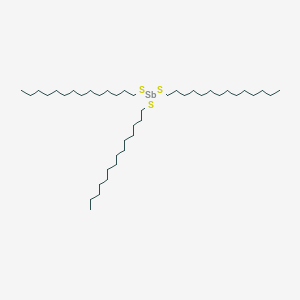
Tris(tetradecylsulfanyl)stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tetradecylsulfanyl)stibane: is an organometallic compound that contains antimony as its central atom, bonded to three tetradecylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tetradecylsulfanyl)stibane typically involves the reaction of antimony trichloride with tetradecylthiol in the presence of a base. The reaction proceeds through the formation of intermediate antimony-thiol complexes, which then undergo substitution reactions to yield the final product. The general reaction can be represented as follows:
SbCl3+3C14H29SH→Sb(SC14H29)3+3HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the synthesis include toluene or dichloromethane, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions: Tris(tetradecylsulfanyl)stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The tetradecylsulfanyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or other thiols can facilitate substitution reactions.
Major Products:
Oxidation: Antimony(V) compounds.
Reduction: Antimony(III) or antimony(I) compounds.
Substitution: New organoantimony compounds with different ligands.
Scientific Research Applications
Chemistry: Tris(tetradecylsulfanyl)stibane is used as a precursor in the synthesis of other organoantimony compounds. Its unique structure allows for the exploration of new chemical reactivity and bonding patterns.
Biology and Medicine: Research has shown that organoantimony compounds can exhibit biological activity, including antimicrobial and anticancer properties. This compound is studied for its potential use in developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as semiconductors and catalysts. Its ability to form stable complexes with metals makes it valuable in materials science.
Mechanism of Action
The mechanism by which Tris(tetradecylsulfanyl)stibane exerts its effects involves the interaction of the antimony center with biological molecules or other chemical species. The tetradecylsulfanyl groups provide lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The antimony atom can interact with thiol groups in proteins, potentially disrupting their function and leading to biological effects.
Comparison with Similar Compounds
- Tris(pentafluorophenyl)stibane
- Tris(trimethylsilyl)stibane
- Tris(phenylthio)stibane
Comparison: Tris(tetradecylsulfanyl)stibane is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other organoantimony compounds. For example, Tris(pentafluorophenyl)stibane has electron-withdrawing pentafluorophenyl groups, making it more reactive in certain chemical reactions. In contrast, the long alkyl chains in this compound provide increased hydrophobicity and stability.
Conclusion
This compound is a versatile organometallic compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development in chemistry, biology, and materials science.
Properties
CAS No. |
7148-21-2 |
|---|---|
Molecular Formula |
C42H87S3Sb |
Molecular Weight |
810.1 g/mol |
IUPAC Name |
tris(tetradecylsulfanyl)stibane |
InChI |
InChI=1S/3C14H30S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h3*15H,2-14H2,1H3;/q;;;+3/p-3 |
InChI Key |
OYZXZEVVKVLFJZ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCS[Sb](SCCCCCCCCCCCCCC)SCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


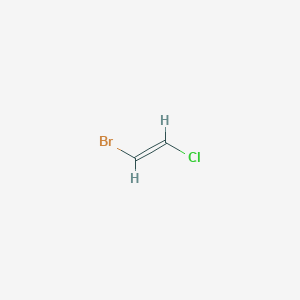
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
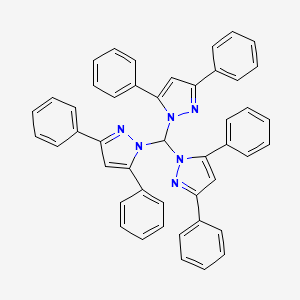
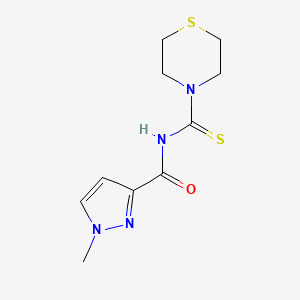
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
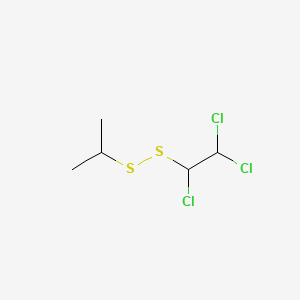
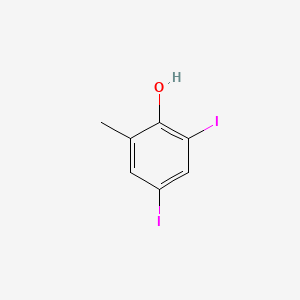
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
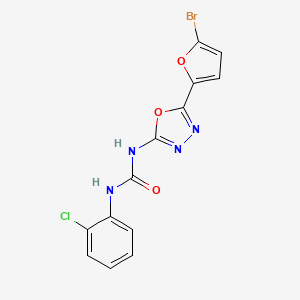
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)

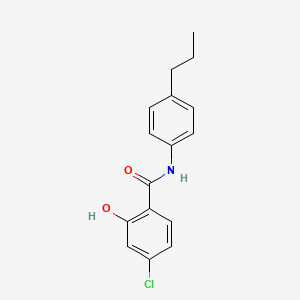
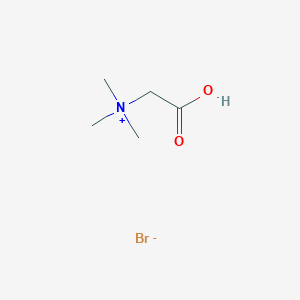
![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)
